molecular formula C13H8BrClF2O B14028248 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene

1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene

Cat. No.: B14028248
M. Wt: 333.55 g/mol
InChI Key: SFMMNXAONJONTG-UHFFFAOYSA-N
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Description

1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene is an organic compound that features a benzene ring substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene typically involves the reaction of 4-bromo-3-chlorophenol with 2,3-difluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove halogen atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Bromo-3-chlorophenoxy)methyl)-2-methylbenzene
  • 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-dichlorobenzene
  • 1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-dibromobenzene

Uniqueness

1-((4-Bromo-3-chlorophenoxy)methyl)-2,3-difluorobenzene is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, combined with two fluorine atoms on the benzene ring. This specific combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H8BrClF2O

Molecular Weight

333.55 g/mol

IUPAC Name

1-bromo-2-chloro-4-[(2,3-difluorophenyl)methoxy]benzene

InChI

InChI=1S/C13H8BrClF2O/c14-10-5-4-9(6-11(10)15)18-7-8-2-1-3-12(16)13(8)17/h1-6H,7H2

InChI Key

SFMMNXAONJONTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)COC2=CC(=C(C=C2)Br)Cl

Origin of Product

United States

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